molecular formula C7H5F3N4 B592023 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211536-39-8

6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No. B592023
CAS RN: 1211536-39-8
M. Wt: 202.14
InChI Key: MCJRPAJSNCIHDQ-UHFFFAOYSA-N
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Description

The compound “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is a type of pyridine derivative . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine”, is a topic of active research. The synthesis generally involves the introduction of trifluoromethyl groups within the structures of other molecules .


Molecular Structure Analysis

The molecular formula of “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is C6H5F3N2. The average mass is 162.113 Da and the monoisotopic mass is 162.040482 Da .

Scientific Research Applications

Anticancer Properties

A significant application of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives lies in their anticancer activity. For instance, alkyl amide functionalized derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micro molar concentrations (Chavva et al., 2013). Additionally, pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have demonstrated notable cytotoxicity, antimicrobial, and anti-biofilm activities (Nagender et al., 2014). Furthermore, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were screened for cytotoxic activity against human cancer cell lines, identifying compounds with promising activity (Kurumurthy et al., 2014).

Heterocyclic Compound Synthesis

The compound has been a key intermediate in synthesizing a wide range of heterocyclic compounds. For example, reactions with different active methylene compounds have afforded pyridopyrazolopyrimidine derivatives and triazine derivatives (Rateb, 2014). Another study demonstrated the synthesis of novel pyridine derivatives bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives, highlighting the versatility of this compound in generating compounds with anticancer potential (Hafez & El-Gazzar, 2020).

Antibacterial Activity

Novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, have been synthesized using a multicomponent reaction approach, showcasing antibacterial activities (Frolova et al., 2011). This highlights the potential of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives in contributing to the development of new antibacterial agents.

Efficient Synthesis Methods

Efficient synthesis methods for this compound and its derivatives have been developed, such as using ionic liquid for the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones, offering mild reaction conditions and high yields (Shi et al., 2010). Additionally, regiospecific synthesis approaches have been explored for creating 6-trifluoromethyl and 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines, demonstrating the versatility and efficiency of synthesizing these compounds (Aggarwal et al., 2012).

Future Directions

The future directions for the research and application of “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” and similar compounds are promising. The unique properties of trifluoromethylpyridines make them valuable in various industries, including agrochemicals and pharmaceuticals . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJRPAJSNCIHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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